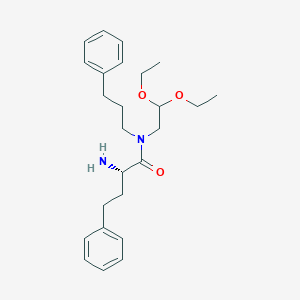
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core butanamide structure, followed by the introduction of the amino group and the phenyl substituents. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and other industries.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticonvulsant or antiepileptic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and reducing seizure activity.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and have been studied for their biological activities.
Phthalimide derivatives: These compounds also exhibit anticonvulsant properties and are used in medicinal chemistry.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C25H36N2O3 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2,2-diethoxyethyl)-4-phenyl-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C25H36N2O3/c1-3-29-24(30-4-2)20-27(19-11-16-21-12-7-5-8-13-21)25(28)23(26)18-17-22-14-9-6-10-15-22/h5-10,12-15,23-24H,3-4,11,16-20,26H2,1-2H3/t23-/m0/s1 |
Clave InChI |
ANONAJZFLLACMH-QHCPKHFHSA-N |
SMILES isomérico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CCC2=CC=CC=C2)N)OCC |
SMILES canónico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
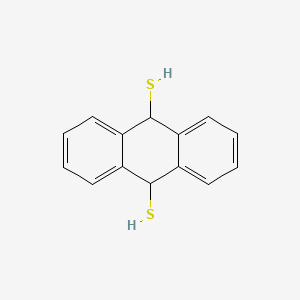
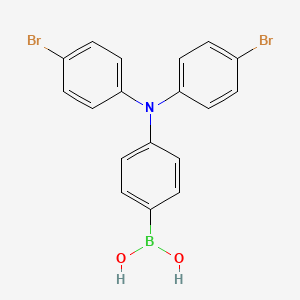
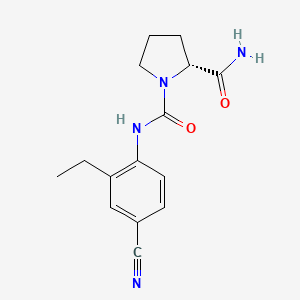

![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
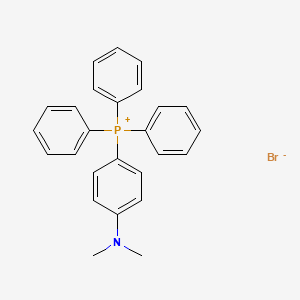
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
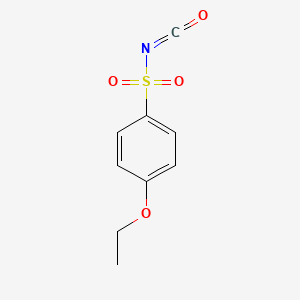
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
